USP25 and 28 inhibitor AZ-2
Overview
Description
USP25 and 28 inhibitor AZ-2 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 (USP25) and ubiquitin-specific protease 28 (USP28). These enzymes are involved in the deubiquitination process, which is crucial for protein regulation within cells. The inhibition of these enzymes has shown promise in cancer treatment, particularly in overcoming resistance to chemotherapy .
Mechanism of Action
Target of Action
The primary targets of the USP25 and 28 inhibitor AZ-2 are the ubiquitin-specific proteases 25 (USP25) and 28 (USP28) . These enzymes play diverse roles in regulating protein stability and cellular homeostasis . They catalyze the hydrolysis and removal of ubiquitin chains from target proteins, which is crucial in various disease processes, including cancer, immune responses to viral infections, and neurodegeneration .
Mode of Action
AZ-2 is a selective, noncompetitive, dual inhibitor of USP25 and USP28 . It exhibits selectivity for USP25 and USP28 over other deubiquitinating enzyme (DUB) family members . The compound interacts with its targets and dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro .
Biochemical Pathways
The action of AZ-2 affects several biochemical pathways. For instance, upon stimulation of TLR4 by LPS, USP25 specifically reverses the Lys48-linked ubiquitination of TRAF3 mediated by the E3 ubiquitin ligase inhibitor of apoptosis 2 (cIAP2) . This deubiquitination enhances the activation of the transcription factor interferon regulatory factor 3 (IRF3) but attenuates TLR4-induced activation of nuclear .
Pharmacokinetics
It is known that az-2 is orally active , suggesting that it can be absorbed through the digestive tract
Result of Action
The action of AZ-2 leads to several molecular and cellular effects. It dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death . In a mouse Alzheimer’s disease model, AZ-2 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .
Action Environment
The environment can influence the action, efficacy, and stability of AZ-2. For instance, in a mouse model, AZ-2 was shown to attenuate colitis and tumorigenesis . .
Biochemical Analysis
Biochemical Properties
“USP25 and 28 inhibitor AZ-2” interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . The nature of these interactions is noncompetitive, meaning that “this compound” binds to a site other than the active site of the enzymes, altering their conformation and reducing their activity .
Cellular Effects
“this compound” has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by reducing the levels of certain proteins, such as c-Myc, in colon carcinoma cells . This can lead to cell death, with EC50 values reported to be between 18 and 20 μM .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with the enzymes USP25 and USP28 . This binding alters the conformation of the enzymes, inhibiting their activity and leading to changes in gene expression . Specifically, “this compound” has been shown to induce degradation of the c-Myc protein, a transcription factor involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” have been observed to change over time . For example, it has been shown to reduce c-Myc levels in a concentration-dependent manner, with the reduction occurring within 1-2 hours of treatment .
Dosage Effects in Animal Models
The effects of “this compound” have been studied in animal models, with the compound shown to attenuate colitis and tumorigenesis . The specific effects observed can vary with different dosages, although detailed dosage-dependent effects in animal models are not currently available in the literature.
Metabolic Pathways
“this compound” is involved in the ubiquitin-proteasome pathway . It interacts with the enzymes USP25 and USP28, which are part of the deubiquitinating enzyme family involved in the removal of ubiquitin from proteins .
Preparation Methods
The synthesis of USP25 and 28 inhibitor AZ-2 involves several steps. The initial step includes the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This involves the reaction of a brominated phenyl compound with a fluorinated phenyl methoxy compound.
Functional group introduction: The core structure is then modified by introducing amino and hydroxyl groups to enhance its binding affinity and selectivity for USP25 and USP28
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity.
Chemical Reactions Analysis
USP25 and 28 inhibitor AZ-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Substitution: The brominated and fluorinated phenyl groups can participate in substitution reactions, which are crucial for modifying the compound’s activity.
Reduction: The compound can also undergo reduction reactions, although these are less common in its functional context.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of the inhibitor with altered binding affinities .
Scientific Research Applications
USP25 and 28 inhibitor AZ-2 has a wide range of scientific research applications:
Cancer Research: It has shown significant promise in overcoming chemotherapy resistance in various cancers, including colorectal and gastric cancers
Neurodegenerative Diseases: The inhibitor has been studied for its potential in reducing amyloid burden and improving cognitive function in Alzheimer’s disease models
Cell Biology: It is used to study the role of deubiquitination in cellular processes and protein regulation
Drug Development: The compound serves as a lead for developing new inhibitors targeting deubiquitinating enzymes
Comparison with Similar Compounds
USP25 and 28 inhibitor AZ-2 is unique in its dual inhibition of both USP25 and USP28. Similar compounds include:
USP25 and 28 inhibitor AZ-1: Another dual inhibitor with slightly different binding affinities and selectivity profiles
CT1073 and CT1113: These compounds also inhibit USP25 and USP28 but have different chemical structures and binding mechanisms
USP7 inhibitors: While not directly related, these inhibitors target a different deubiquitinating enzyme and provide a comparison for specificity and efficacy.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYSDKCEPZFKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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